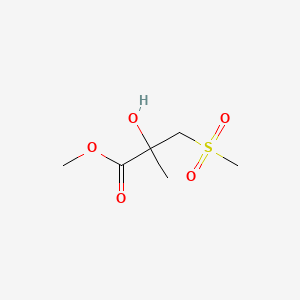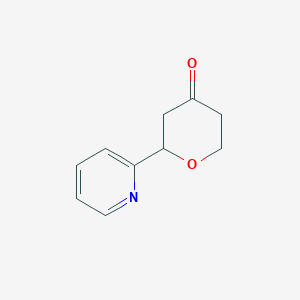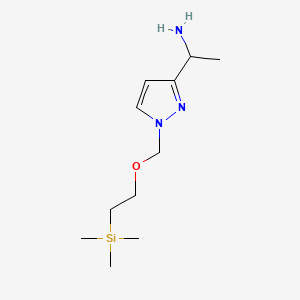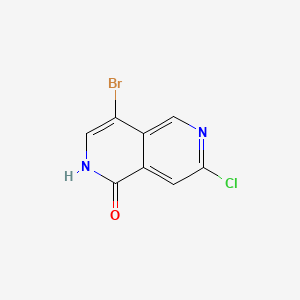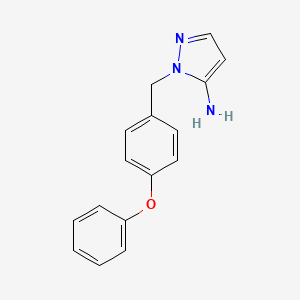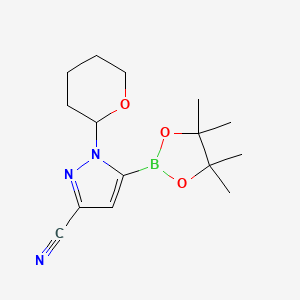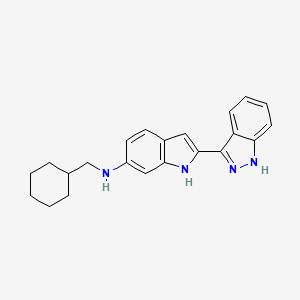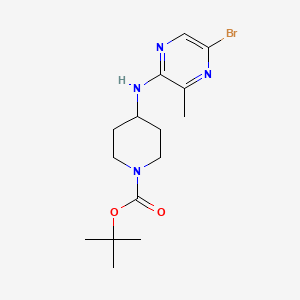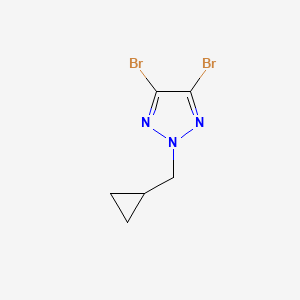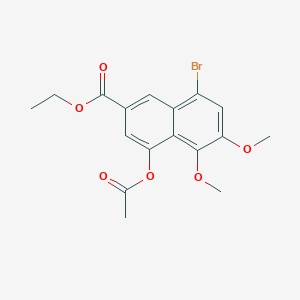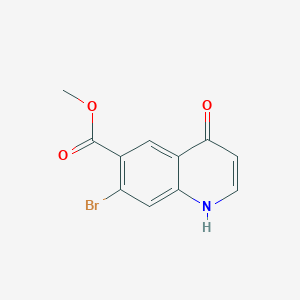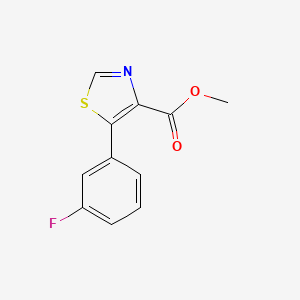![molecular formula C7H10BrN3 B13927367 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13927367.png)
2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a bromine atom and a methyl group attached to a pyrazolo[1,5-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine typically involves the bromination of 4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or acetonitrile. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of bromination and to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.
Biological Research: It serves as a probe or ligand in studies involving enzyme inhibition or receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazolo[1,5-a]pyrazine ring system play crucial roles in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrimidine
- 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]thiazine
- 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]oxazine
Uniqueness
2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine is unique due to its specific ring structure and the presence of both a bromine atom and a methyl group. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
2-bromo-4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H10BrN3/c1-5-6-4-7(8)10-11(6)3-2-9-5/h4-5,9H,2-3H2,1H3 |
InChI Key |
UVCFDENIQJSKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=NN2CCN1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
